
4-iodo-N-methylbenzamide
Overview
Description
4-Iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-N-methylbenzamide can be synthesized through a two-step process involving the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, followed by the reaction of the resulting intermediate with methylamine in the presence of sodium hydroxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the amide group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction of the amide group can yield amines or other reduced derivatives.
Scientific Research Applications
4-Iodo-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-Iodo-N-phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.
4-Iodo-N-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
Uniqueness: 4-Iodo-N-methylbenzamide is unique due to its specific combination of an iodine atom and a methyl group attached to the benzamide structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-Iodo-N-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an iodine atom that significantly influences its biological properties. The compound's molecular formula is CHI NO, with a molecular weight of approximately 261.06 g/mol. The presence of the iodine atom enhances lipophilicity, which may improve its interaction with biological targets compared to similar compounds lacking halogen substituents.
Inhibition of Cytochrome P450 Enzymes
One of the primary biological activities of this compound is its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to altered pharmacokinetics and potential drug interactions in vivo. The inhibition mechanism is believed to involve hydrogen bonding and halogen bonding interactions with the enzyme's active site, which can modulate enzyme activity or receptor interactions.
Interaction with Molecular Targets
The compound's structural features allow it to engage in various interactions with proteins, potentially influencing biological pathways. Studies suggest that this compound can modulate enzyme activities and alter gene expression profiles, highlighting its potential therapeutic roles in drug design and development .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves the reaction between 4-iodobenzoic acid and N-methyl ethanolamine. The general procedure includes:
- Preparation of Reactants : 4-iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
- Amidation Reaction : The acid chloride reacts with N-methyl ethanolamine in the presence of a base such as triethylamine.
- Purification : The product is purified through standard techniques like column chromatography.
This method allows for the efficient synthesis of this compound while maintaining high yields .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their halogen substituents, molecular weights, and biological activities:
Compound | Halogen | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | Iodine | 261.06 g/mol | CYP1A2 inhibitor |
N-Methylbenzamide | None | 135.17 g/mol | General amide properties |
4-Bromo-N-methylbenzamide | Bromine | 233.06 g/mol | Potentially similar activity |
4-Chloro-N-methylbenzamide | Chlorine | 201.66 g/mol | Different reactivity |
The presence of iodine enhances the lipophilicity and potential for biological interaction compared to its analogs, making it unique among similar compounds.
Case Studies and Research Findings
Recent studies have explored the implications of using this compound in various therapeutic contexts:
- Anticancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in modulating cell proliferation through P450 enzyme inhibition, suggesting a potential role in cancer therapy .
- Drug Interaction Studies : In vitro studies have demonstrated that co-administration with other drugs metabolized by CYP1A2 can lead to significant alterations in drug levels, underscoring the importance of understanding this compound's pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-iodo-N-methylbenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling 4-iodobenzoic acid derivatives with N-methylamine. For example, using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) under reflux. Optimization can be achieved by adjusting reaction time (12–24 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2 acid/amine). Purification via column chromatography with ethyl acetate/hexane gradients improves yield (≥75%) .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., iodine at C4, N-methyl group).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 290).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~500 cm (C-I bond).
- X-ray Crystallography : For definitive structural confirmation using SHELX refinement .
Q. How does the iodine substituent influence the compound’s solubility and stability in experimental setups?
- Methodological Answer : The iodine atom increases molecular weight and hydrophobicity, reducing aqueous solubility. To address this, use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability tests under UV light and varying pH (4–9) are recommended to assess degradation pathways. For long-term storage, keep the compound in amber vials at -20°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Contradictions may arise from disordered iodine positions or twinning. Use SHELXL for refinement, applying restraints for bond lengths/angles. Validate with independent techniques:
- Hirshfeld Surface Analysis : To check intermolecular interactions.
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns.
- Density Functional Theory (DFT) : Optimize geometry and calculate theoretical spectra .
Q. What strategies are recommended for assessing the biological activity of this compound in vitro, and how can solubility limitations be mitigated?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC.
- Solubility Enhancement : Employ co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
- Controls : Include non-iodinated analogs to isolate iodine’s role .
Q. How can computational methods predict the pharmacokinetic properties of this compound, and what experimental validation is required?
- Methodological Answer :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.8), bioavailability (≥70%), and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Study binding to target proteins (e.g., enzymes) over 100-ns trajectories.
- In Vivo Validation : Radiolabel with I for biodistribution studies in rodent models, followed by LC-MS/MS quantification in plasma .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
- Solution : Recalculate shifts using solvent-aware DFT (e.g., PCM model in Gaussian) and compare with experimental data (CDCl or DMSO-d).
- Validation : Perform variable-temperature NMR to detect dynamic processes (e.g., amide bond rotation) .
Q. Key Methodological Tools
Properties
IUPAC Name |
4-iodo-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWQNRJDIFEOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313239 | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-43-2 | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89976-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.